molecular formula C13H16O2 B1603145 5-(4-Ethenylphenyl)pentanoic acid CAS No. 121739-61-5

5-(4-Ethenylphenyl)pentanoic acid

Cat. No. B1603145
M. Wt: 204.26 g/mol
InChI Key: KHUYUPYDGZTBIT-UHFFFAOYSA-N
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Description

5-(4-Ethenylphenyl)pentanoic acid , also known as 5-(4-Vinylphenyl)pentanoic acid , is an organic compound with the chemical formula C<sub>12</sub>H<sub>14</sub>O<sub>2</sub> . It belongs to the class of carboxylic acids and contains both aromatic and aliphatic moieties. The compound’s systematic name reflects its structure: a pentanoic acid (five-carbon chain) with a vinyl group (C=C) attached to a phenyl ring at the fourth position.



Synthesis Analysis

The synthesis of 5-(4-Ethenylphenyl)pentanoic acid involves several methods, including Grignard reactions , Friedel-Crafts acylation , or Heck coupling . These approaches allow the introduction of the vinyl group onto the phenyl ring while maintaining the pentanoic acid backbone. Researchers have explored various synthetic routes to optimize yield and purity.



Molecular Structure Analysis

The compound’s molecular structure consists of:



  • A five-carbon aliphatic chain (pentanoic acid).

  • A phenyl ring (benzene ring) attached to the fifth carbon.

  • A vinyl group (C=C) at the fourth position of the phenyl ring.



Chemical Reactions Analysis


  • Hydrolysis : 5-(4-Ethenylphenyl)pentanoic acid can undergo hydrolysis in basic or acidic conditions, yielding the corresponding carboxylic acid and alcohol.

  • Esterification : Reaction with an alcohol forms the ester derivative.

  • Decarboxylation : Under specific conditions, decarboxylation can occur, leading to the loss of the carboxylic acid group.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts around X°C .

  • Solubility : It is moderately soluble in organic solvents like ethanol and acetone.

  • Color : Pure 5-(4-Ethenylphenyl)pentanoic acid appears as a white crystalline solid.

  • Odor : It may have a faint, characteristic odor.


Safety And Hazards


  • Toxicity : Limited toxicity data are available. Handle with caution.

  • Irritant : May cause skin or eye irritation.

  • Environmental Impact : Dispose of properly; avoid contamination of water sources.


Future Directions


  • Biological Activity : Investigate potential pharmacological effects.

  • Derivatives : Explore novel derivatives for improved properties.

  • Industrial Applications : Assess applications in materials science or pharmaceuticals.


properties

IUPAC Name

5-(4-ethenylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-11-7-9-12(10-8-11)5-3-4-6-13(14)15/h2,7-10H,1,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUYUPYDGZTBIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622038
Record name 5-(4-Ethenylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethenylphenyl)pentanoic acid

CAS RN

121739-61-5
Record name 5-(4-Ethenylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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